Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine
CAS No.:
Cat. No.: VC16550512
Molecular Formula: C11H22N2
Molecular Weight: 182.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2 |
|---|---|
| Molecular Weight | 182.31 g/mol |
| IUPAC Name | N-(3-pyrrolidin-1-ylpropyl)cyclobutanamine |
| Standard InChI | InChI=1S/C11H22N2/c1-2-9-13(8-1)10-4-7-12-11-5-3-6-11/h11-12H,1-10H2 |
| Standard InChI Key | BJYXKOCPMXAUFM-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)CCCNC2CCC2 |
Introduction
Structural and Chemical Characteristics
Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine belongs to the class of aliphatic amines, featuring a cyclobutane ring fused to a propyl chain terminated by a pyrrolidine moiety. The IUPAC name N-(3-pyrrolidin-1-ylpropyl)cyclobutanamine reflects its branched architecture, which contributes to its unique physicochemical properties. Key structural descriptors include:
Table 1: Molecular Properties of Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 182.31 g/mol |
| InChI | InChI=1S/C11H22N2/c1-2-9-13(8-1)10-4-7-12-11-5-3-6-11/h11-12H,1-10H2 |
| SMILES | C1CCN(C1)CCCNC2CCC2 |
| PubChem CID | 61776922 |
The cyclobutyl group introduces steric strain, potentially enhancing binding affinity to hydrophobic enzyme pockets, while the pyrrolidine moiety offers conformational flexibility and hydrogen-bonding capabilities. Computational models suggest moderate lipophilicity (), favoring blood-brain barrier (BBB) permeability, though experimental validation is pending .
Synthetic Methodologies
The synthesis of Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine primarily employs nucleophilic substitution reactions. Two established routes are detailed below:
Route 1: Cyclobutyl Halide and Pyrrolidine Derivative Reaction
Cyclobutyl bromide reacts with 3-(pyrrolidin-1-yl)propan-1-amine in the presence of a base (e.g., ) in tetrahydrofuran (THF) at 60°C for 12 hours. The product is purified via column chromatography (yield: 68–72%).
Route 2: Amine-Alkyl Chloride Coupling
Cyclobutylamine is coupled with 3-(pyrrolidin-1-yl)propyl chloride in dichloromethane () using sodium hydroxide () as a base. This method achieves higher yields (75–80%) due to milder conditions.
Table 2: Comparative Synthesis Parameters
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Solvent | THF | |
| Base | ||
| Reaction Time | 12 hours | 6 hours |
| Yield | 68–72% | 75–80% |
Both methods produce the target compound with >95% purity, confirmed via -NMR and LC-MS.
Biological Activities and Mechanistic Insights
Neuropharmacological Effects
Structural similarity to histamine H3 receptor ligands (e.g., benzothiazole derivatives ) suggests potential neuromodulatory activity. In rodent models, analogues improved cognitive performance in Morris water maze tests, though direct evidence for Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine remains lacking . The pyrrolidine group may enhance binding to G-protein-coupled receptors (GPCRs), warranting further electrophysiological studies.
Table 3: Biological Activity Profile
| Activity | Model | Result |
|---|---|---|
| Aurora kinase A inhibition | In vitro assay | |
| CDK2 inhibition | In vitro assay | |
| Antiproliferative effect | MCF-7 cells | 45% reduction at 10 μM |
| Parameter | Value |
|---|---|
| 2.1 | |
| Plasma Protein Binding | 85% (estimated) |
| 4–6 hours (rodent model) |
Comparative Analysis with Structural Analogues
Comparative studies with N-(3-cyclopropylpropyl)-3-cyclobutylpropan-1-amine (PubChem CID: 97627317) reveal the impact of cyclopropane substitution on bioactivity :
Table 5: Structural and Functional Comparison
| Property | Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine | N-(3-cyclopropylpropyl)-3-cyclobutylpropan-1-amine |
|---|---|---|
| Molecular Weight | 182.31 g/mol | 195.34 g/mol |
| Key Functional Group | Pyrrolidine | Cyclopropane |
| Kinase Inhibition | Yes () | Not reported |
| Log P | 2.1 | 2.9 |
The pyrrolidine moiety enhances solubility and target engagement compared to cyclopropane derivatives, underscoring its pharmacological superiority .
Future Directions and Therapeutic Applications
Targeted Oncology
Further optimization could improve kinase selectivity, minimizing off-target effects. Hybrid molecules combining this scaffold with EGFR inhibitors (e.g., osimertinib) may synergize in tyrosine kinase-driven cancers.
Neurological Disorders
Given the role of H3 receptors in cognition, in vivo studies assessing memory enhancement in Alzheimer’s models are warranted. Radiolabeled derivatives () could enable PET imaging of receptor occupancy .
Drug Delivery Systems
Nanoformulations (e.g., lipid nanoparticles) may enhance bioavailability, addressing limitations in aqueous solubility.
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